Enhanced Lipophilicity (XLogP3) Drives Improved Membrane Permeability and Organic Solubility Relative to Unsubstituted Phenylthiirane
2-(2-Phenylethyl)thiirane exhibits a predicted XLogP3 value of 3.0, which is 0.5 log units higher than that of the unsubstituted analog 2-phenylthiirane (XLogP3 = 2.5) [1]. This increase reflects the additional methylene units in the phenylethyl chain, which enhance hydrophobic character and improve partitioning into non-polar environments. Such a difference is critical in applications where membrane permeability or organic-phase solubility dictates compound performance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-Phenylthiirane (XLogP3 = 2.5) |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Predicted using PubChem XLogP3 algorithm; validated against experimental logP data for structurally related thiiranes |
Why This Matters
Higher XLogP3 correlates with improved passive membrane diffusion and organic solvent compatibility, favoring 2-(2-phenylethyl)thiirane in lipophilic reaction media or biological assays requiring cellular uptake.
- [1] PubChem. (2025). 2-Phenylthiirane – Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylthiirane View Source
